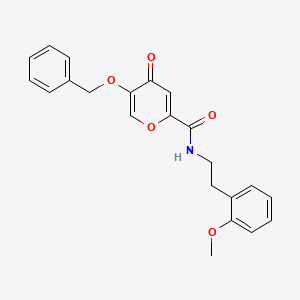
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic compound renowned for its versatility in organic and medicinal chemistry. It features a complex structure with various functional groups that contribute to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of 2-oxopyridine-1(2H)-yl methyl: This intermediate is synthesized from the condensation of 2-chloropyridine with formaldehyde and subsequent oxidation.
Construction of 1,2,4-oxadiazole ring: This is achieved through cyclization involving the previously formed intermediate and hydrazine derivatives.
Coupling to isoindoline-1,3-dione: The final coupling involves reacting the oxadiazole derivative with isoindoline-1,3-dione under specific conditions to form the desired product.
Industrial Production Methods
Industrial production often employs similar synthetic steps but on a larger scale. Efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. Methods such as continuous flow chemistry can also be utilized for scalability and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites to introduce additional functional groups.
Reduction: Selective reduction reactions can modify the oxadiazole ring or other moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can alter the pyridine or oxadiazole components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Alkyl halides, aryl halides, and suitable nucleophiles.
Major Products
The major products formed vary based on the reagents and conditions employed. These can include derivatives with enhanced pharmacological properties or altered physical characteristics for specialized applications.
Aplicaciones Científicas De Investigación
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a broad spectrum of applications:
Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biological pathways.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with specific molecular targets such as enzymes or receptors. Its oxadiazole and pyridine moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
2-((5-(phenylmethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
2-((5-(2-oxopyridin-1(2H)-yl)-1,2,4-oxadiazol-3-yl)methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Each of these compounds has unique properties that make them suitable for different applications, but none offer the same combination of characteristics as this compound.
There you have it—a deep dive into the world of this compound. Quite the chemical tapestry, isn’t it?
Propiedades
IUPAC Name |
2-[[5-[(2-oxopyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-15-7-3-4-8-20(15)10-14-18-13(19-25-14)9-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANKILYKIBDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN4C=CC=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2750815.png)
![1-Benzyl-4-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}piperazine](/img/structure/B2750816.png)
![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)
![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)
![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![N-(3,4-difluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2750824.png)
![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/new.no-structure.jpg)
![N-methyl-N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B2750828.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2750829.png)
![3-[N-(4-methoxyphenyl)3,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2750830.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)
